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molecular formula C13H12Cl2N2O B8361159 (4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazol-5-yl)methanol

(4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazol-5-yl)methanol

Cat. No. B8361159
M. Wt: 283.15 g/mol
InChI Key: MOJGKMCKEOASCT-UHFFFAOYSA-N
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Patent
US08153624B2

Procedure details

To a 0° C. mixture of LAH powder in THF (20 mL) is added a solution of 4-cyclopropyl-2-(2,6-dichloro-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester (2.4 mmol, 0.8 g) in THF (10 mL). The reaction is stirred for 2 h at 0° C. The reaction is quenched with a sequence of water (0.26 mL), 5N NaOH (0.26 mL) and water (0.78 mL). The reaction mixture is stirred for 1 h at 0° C. The reaction mixture is filtered and the filtrate is adsorbed onto silica gel and purified using a gradient of 30-50% EtOAc/Hexanes to yield the title compound (0.36 g, 53%). LC-ES/MS m/e 283.0 (M+1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10]([C:12]1[N:13]([C:20]2[C:25]([Cl:26])=[CH:24][CH:23]=[CH:22][C:21]=2[Cl:27])[N:14]=[CH:15][C:16]=1[CH:17]1[CH2:19][CH2:18]1)=O)C>C1COCC1>[CH:17]1([C:16]2[CH:15]=[N:14][N:13]([C:20]3[C:25]([Cl:26])=[CH:24][CH:23]=[CH:22][C:21]=3[Cl:27])[C:12]=2[CH2:10][OH:9])[CH2:19][CH2:18]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(N=CC1C1CC1)C1=C(C=CC=C1Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred for 2 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched with a sequence of water (0.26 mL), 5N NaOH (0.26 mL) and water (0.78 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 1 h at 0° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C1=C(N(N=C1)C1=C(C=CC=C1Cl)Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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